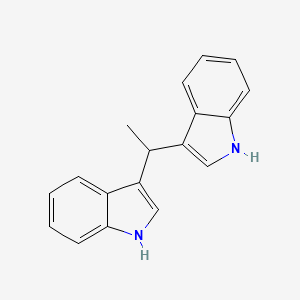
1H-Indole, 3,3'-ethylidenebis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Indole, 3,3’-ethylidenebis-” is a compound that belongs to the indole family . It is also known as 3,3’- [Ethylidenebis (1H-indole-1,3-diyl)]bis [ (2S)-2-aminopropanoic] Acid or 1,1’-Ethylidenebistryptophan . It is used as a high-quality reference standard for pharmaceutical testing .
Synthesis Analysis
The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding. It uses readily available building blocks .Molecular Structure Analysis
The molecular structure of “1H-Indole, 3,3’-ethylidenebis-” is complex. The conformational space of this compound was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .Aplicaciones Científicas De Investigación
Anticancer Therapies
Vibrindole A has been identified as a compound with potential anticancer properties. It has been synthesized through eco-friendly methods and evaluated for its ability to bind to antineoplastic drug targets . The compound’s derivatives have shown promise in in silico structure-activity analysis against cancer drug targets, indicating their potential use in anticancer therapies .
Cytotoxicity Studies
Research has found that natural indoles like vibrindole A exhibit cytotoxicity toward certain tumor cells. For instance, studies on T24 tumor cells have shown that vibrindole A can be effective in inhibiting cell growth, which is crucial for developing new cancer treatments .
Marine Natural Products
Vibrindole A has been isolated from marine sources such as the bacterium Pseudovibrio denitrificans P81 found in marine sponges. This highlights the compound’s role as a marine natural product with potential bioactive properties .
Biological Activity Spectrum
The biological activity of vibrindole A extends to anti-neurodegenerative, anti-inflammatory, antimicrobial, antifungal, and antioxidant properties. This broad spectrum of activity makes it a valuable compound for further research and application in various therapeutic areas .
Pharmaceutical Applications
Due to its medicinal properties, vibrindole A and its derivatives are being explored for use in pharmaceuticals. Some derivatives are used as sedatives in the treatment of AIDS, chronic fatigue, irritable bowel syndrome, and cancer. They are also being studied for potential use in treating Parkinson’s disease, obesity, and bacterial and oncolytic viruses .
Agrochemical Research
The impressive pharmaceutical properties of vibrindole A, coupled with its high demand in medicinal chemistry, make it a target for agrochemical research. Its potential to normalize abnormal cell growth associated with cervical dysplasia is particularly noteworthy .
Synthetic Organic Chemistry
Vibrindole A is a frequent target for synthetic organic chemists due to its complex structure and bioactive potential. The compound’s synthesis and functionalization are areas of intense research, aiming to unlock new applications and improve existing methodologies .
Environmental Impact
The production and use of vibrindole A in various applications necessitate an understanding of its environmental impact. Research into its biodegradability, toxicity, and long-term effects on ecosystems is essential to ensure sustainable use .
Propiedades
IUPAC Name |
3-[1-(1H-indol-3-yl)ethyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-12(15-10-19-17-8-4-2-6-13(15)17)16-11-20-18-9-5-3-7-14(16)18/h2-12,19-20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJBBIJJRKFKOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198311 |
Source


|
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3,3'-ethylidenebis- | |
CAS RN |
5030-91-1 |
Source


|
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005030911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 3,3'-ethylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

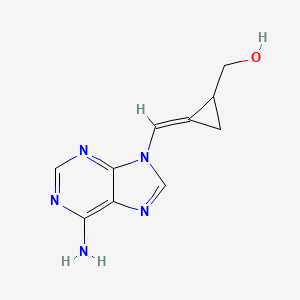
![1-(4-oxo-2-thieno[3,2-d][1,3]thiazinyl)-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B1232797.png)
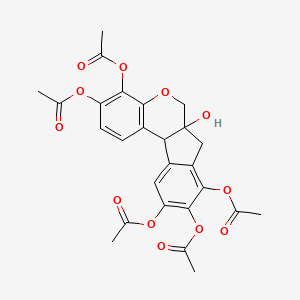
![acetic acid [(1R,4bR,5R,8R,10S,10aS,12aS)-1-(3-furanyl)-8,10-dihydroxy-4b,7,7,10a,12a-pentamethyl-3-oxo-1,5,6,6a,8,9,10,10b,11,12-decahydronaphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1232800.png)

![4-[(2-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1232803.png)
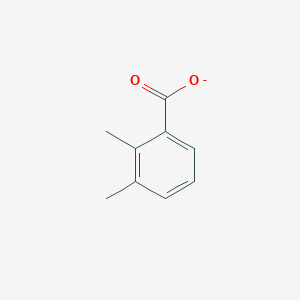
![2-[4-[2-[[(2R)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1232806.png)
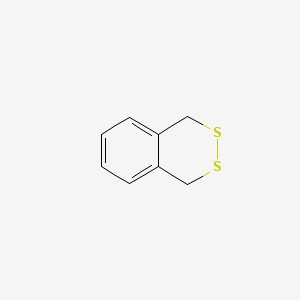
![[(6R,7S)-6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1232810.png)
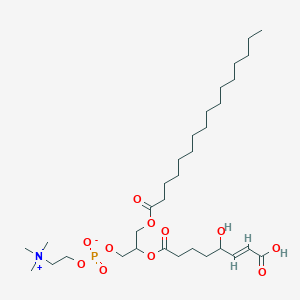

![3-[(5-chloro-2-pyridinyl)amino]-2-(2-pyridinyl)-3H-isoindol-1-one](/img/structure/B1232815.png)
